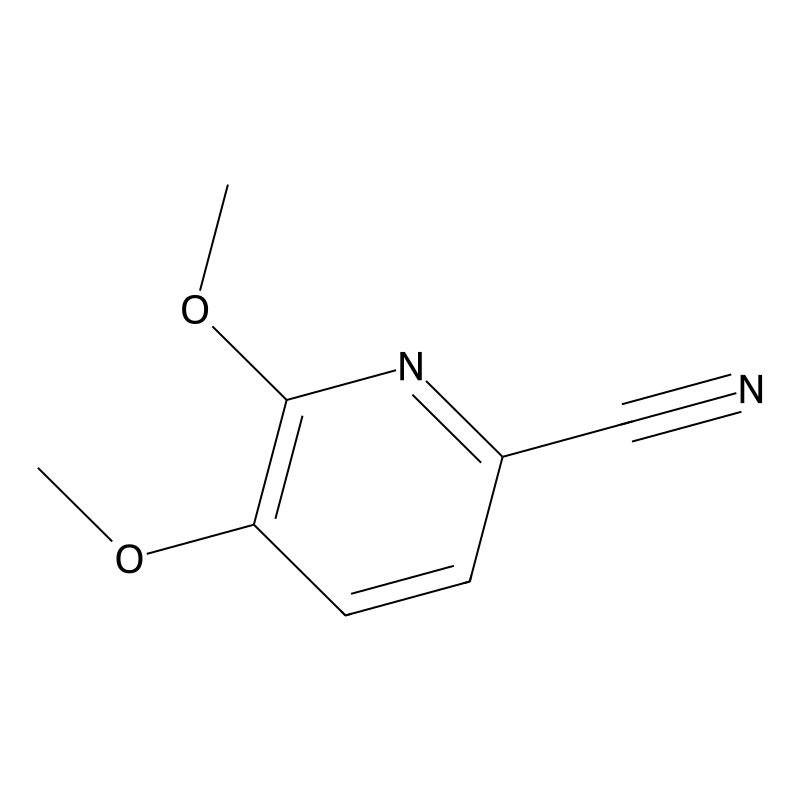5,6-Dimethoxypicolinonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5,6-Dimethoxypicolinonitrile is a heterocyclic organic compound with the molecular formula . This compound features two methoxy groups attached to the 5th and 6th positions of a picolinonitrile ring. It is primarily recognized for its role as a building block in organic synthesis, with various applications in scientific research and industry. The compound is notable for its unique structure, which contributes to its distinct chemical and biological properties.
- Oxidation: This compound can be oxidized to form corresponding oxides or acids. For instance, it can be converted into 5,6-dimethoxypicolinic acid.
- Reduction: The nitrile group can be reduced to an amine, yielding 5,6-dimethoxypicolinamide.
- Substitution: The methoxy groups can undergo substitution reactions with various reagents, leading to the formation of different functional groups.
Common Reagents and Conditions- Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
- Reduction: Lithium aluminum hydride or sodium borohydride serves as reducing agents.
- Substitution: Halogens or organometallic compounds can be used for substitution reactions.
Research indicates that 5,6-Dimethoxypicolinonitrile exhibits potential biological activities. It has been studied for its ability to inhibit specific enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition may lead to altered metabolic pathways and has implications for pharmacological applications. Additionally, the compound has been investigated for potential antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry .
Several synthetic routes are available for the preparation of 5,6-Dimethoxypicolinonitrile:
- Reaction with Cyanogen Bromide: A common method involves the reaction of 5,6-dimethoxypyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. This reaction typically occurs under mild conditions and yields high-purity products.
- Industrial Production: In industrial settings, large-scale synthesis may utilize automated reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
5,6-Dimethoxypicolinonitrile finds applications across various fields:
- Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
- Biology: The compound is utilized in studies related to enzyme interactions and metabolic pathways.
- Medicine: Its potential therapeutic properties are being explored, particularly regarding antimicrobial and anticancer activities.
- Industry: It is used in the production of pharmaceuticals and agrochemicals .
The interaction studies involving 5,6-Dimethoxypicolinonitrile focus on its effects on biological systems. Notably, it may influence gene expression and protein synthesis through interactions with nucleic acids. Additionally, its ability to inhibit specific enzymes suggests that it could modulate metabolic pathways significantly. These interactions are essential for understanding its potential therapeutic applications.
Several compounds share structural similarities with 5,6-Dimethoxypicolinonitrile. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5,6-Dimethoxynicotinaldehyde | Contains an aldehyde instead of nitrile | Exhibits different reactivity due to the aldehyde group |
| 5,6-Dimethoxypicolinaldehyde | Similar structure with an aldehyde | Different biological activity profile compared to nitriles |
| 2,6-Dimethylisonicotinonitrile | Methyl substitutions at different positions | Varies in reactivity due to different substitution patterns |
| 5,6-Dimethoxynicotinic acid | Carboxylic acid instead of nitrile | Different solubility and reactivity characteristics |
| 2,5,6-Trimethoxynicotinonitrile | Additional methoxy group | Enhanced solubility and potential biological activity |
The uniqueness of 5,6-Dimethoxypicolinonitrile lies in its specific substitution pattern on the picolinonitrile ring. This configuration imparts distinct chemical reactivity and selectivity compared to its analogs, making it valuable for targeted applications in research and industry .








